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2-Aminoadamantane-2-carboxamide

Cat. No.: B13022019
M. Wt: 194.27 g/mol
InChI Key: XUXCZQPJNQAHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoadamantane-2-carboxamide (CAS 24779-96-2) is a specialized organic compound of significant interest in medicinal and organic chemistry research. It features a rigid, three-dimensional adamantane cage structure substituted at the C-2 position with both an amino (-NH₂) and a carboxamide (-C(=O)NH₂) functional group. This geminal di-substitution on a stress-free, polycyclic scaffold presents a unique spatial orientation for molecular interactions . The adamantyl moiety is a highly valued structural motif, known to confer enhanced lipophilicity and metabolic stability to molecules. Its incorporation can improve a compound's ability to cross biological membranes and provides steric protection from enzymatic degradation, positively influencing pharmacokinetic properties . This makes the this compound scaffold a valuable building block in the design of novel bioactive molecules, moving beyond traditional "flat" chemical space to explore three-dimensional architectures . In academic research, this compound is closely related to its precursor, 2-aminoadamantane-2-carboxylic acid, which has been identified as a potent transport inhibitor for natural amino acids . Its bulky, apolar, and rigid structure is theorized to effectively block amino acid transport systems . Furthermore, research into various N-(adamantan-2-yl) carboxamides suggests potential for a wide range of therapeutic applications, underscoring the broader research value of this compound class . The synthesis of this compound itself is an area of process optimization, often involving adaptations of the Bucherer-Bergs reaction or the hydrolysis of a 2-aminoadamantane-2-carbonitrile intermediate . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O B13022019 2-Aminoadamantane-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-aminoadamantane-2-carboxamide

InChI

InChI=1S/C11H18N2O/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,13H2,(H2,12,14)

InChI Key

XUXCZQPJNQAHMK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 2 Aminoadamantane 2 Carboxamide

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-amino-2-carboxamide functionality directly onto the adamantane (B196018) scaffold. These approaches often begin with 2-adamantanone (B1666556) as the primary starting material.

Hydrolysis of 2-Aminoadamantane-2-carbonitrile and Related Nitrile Precursors

A key intermediate in the synthesis of 2-aminoadamantane-2-carboxamide is 2-aminoadamantane-2-carbonitrile. The controlled hydrolysis of this α-amino nitrile is a critical step. The nitrile group can be partially hydrolyzed to the corresponding amide under specific conditions.

One approach involves a Ritter-type reaction followed by hydrolysis. For instance, 2-ethynyl-2-adamantanol can be subjected to reaction conditions that lead to the formation of an amide, which can then be further processed. acs.org Another method involves the Edward-assisted hydrolysis of an α-amino nitrile, which proceeds through a cyclic intermediate that is more readily hydrolyzed to the α-amino amide. durham.ac.uk This intramolecular assistance facilitates the conversion of the nitrile to the carboxamide. durham.ac.uk

Challenges in this approach include controlling the hydrolysis to stop at the amide stage, as over-hydrolysis will lead to the formation of the corresponding carboxylic acid, 2-aminoadamantane-2-carboxylic acid. durham.ac.uk The separation of the desired amide from the starting nitrile and the carboxylic acid byproduct can also be problematic. acs.org

Adaptations of Bucherer-Bergs and Strecker Reactions for Amide Formation

The Bucherer-Bergs and Strecker reactions are classical methods for the synthesis of α-amino acids and their precursors. mdpi.comwikipedia.orgmasterorganicchemistry.comck12.orgmasterorganicchemistry.com These reactions can be adapted to produce this compound.

The Bucherer-Bergs reaction typically involves the reaction of a ketone (in this case, 2-adamantanone) with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101). mdpi.comwikipedia.org This hydantoin (5-(adamantan-2-ylidene)imidazolidine-2,4-dione) can then be selectively hydrolyzed to yield the desired α-amino amide. The general mechanism involves the formation of an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid that cyclizes to an imino-oxazolidinone, and finally rearranges to the hydantoin. wikipedia.org The reaction conditions, such as temperature and pressure, can be optimized to improve the yield of the hydantoin intermediate. acs.orgresearchgate.net Microwave-assisted conditions have been shown to facilitate the conversion to the corresponding amino acid, although isolation can remain a challenge. durham.ac.uk

The Strecker synthesis offers another route, starting from 2-adamantanone. masterorganicchemistry.comck12.orgmasterorganicchemistry.com The ketone reacts with an amine source (like ammonia (B1221849) or ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-amino nitrile. masterorganicchemistry.commasterorganicchemistry.com As discussed previously, this nitrile is a direct precursor to this compound via partial hydrolysis. The key challenge lies in controlling the hydrolysis to favor the amide over the carboxylic acid. durham.ac.uk

Table 1: Comparison of Direct Synthesis Approaches

Reaction Starting Material Key Intermediates Advantages Challenges
Hydrolysis of Nitrile 2-Aminoadamantane-2-carbonitrile α-Amino nitrile Direct conversion Potential for over-hydrolysis to carboxylic acid
Bucherer-Bergs Reaction 2-Adamantanone Hydantoin Well-established, good yields of hydantoin Requires subsequent selective hydrolysis step
Strecker Synthesis 2-Adamantanone α-Amino nitrile One-pot formation of nitrile precursor Controlling the final hydrolysis step to yield the amide

Functional Group Transformations from Related Adamantane Scaffolds

An alternative to direct synthesis is the modification of existing adamantane derivatives that already possess either the amino or the carboxyl-related functionality at the C-2 position.

Conversion of 2-Aminoadamantane-2-carboxylic Acid Derivatives to the Carboxamide

If 2-aminoadamantane-2-carboxylic acid is available, it can be converted to the corresponding carboxamide. This typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. Common methods for amide formation from carboxylic acids include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with ammonia to form the amide. libretexts.orgyoutube.com

The direct reaction of a carboxylic acid with an amine to form an amide is possible but often requires harsh conditions, such as high temperatures, to drive off the water that is formed. libretexts.orglibretexts.org A common laboratory-scale method involves first forming the ammonium salt of the carboxylic acid and then heating it to dehydrate it to the amide. libretexts.org

Amidation Reactions Involving Adamantane-based Amines or Carboxylic Acids

Broader amidation strategies can also be employed. For instance, if a suitable adamantane precursor with a carboxylic acid or ester group is available, it can be reacted with an aminating agent. The direct amidation of esters with amines is a viable route. mdpi.com

Research has shown the synthesis of various N-adamantanecarboxamide derivatives through the coupling of a carboxylic acid with an aminoadamantane derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). rsc.org While this specific example illustrates the formation of an amide bond to the adamantane nitrogen, the reverse reaction—coupling an adamantane carboxylic acid with an amine—follows the same chemical principles.

Process Intensification and Optimization in Carboxamide Synthesis

To improve the efficiency, safety, and scalability of the synthesis of this compound and its precursors, process intensification techniques are being explored. A notable example is the use of flow chemistry.

Ozonolysis, a potential step in some synthetic routes to functionalized adamantanes, has also been successfully implemented in a flow system, demonstrating the versatility of this technology for complex chemical transformations. durham.ac.uk

Table 2: Research Findings on Synthesis of Adamantane Derivatives

Focus of Study Key Findings Significance Citation
Flow Synthesis of 2-Aminoadamantane-2-carboxylic Acid Development of a high-yielding, scalable, and safe flow process for the precursor acid. Demonstrates the advantages of flow chemistry for adamantane synthesis, improving safety and efficiency. acs.org
Bucherer-Bergs Reaction of 2-Adamantanone The reaction yields a hydantoin intermediate, which can be hydrolyzed to the amino acid. Microwave heating can be used for the hydrolysis step. Provides a viable, albeit multi-step, route from a common starting material. durham.ac.uk
Edward-Assisted Hydrolysis Facilitates the conversion of an α-amino nitrile to an α-amino amide through an intramolecular cyclization mechanism. Offers a method for the targeted synthesis of the carboxamide from the nitrile precursor. durham.ac.uk
Amidation using Coupling Agents Synthesis of N-adamantanecarboxamide derivatives via coupling of a carboxylic acid and an aminoadamantane using EDCI/HOBt. Illustrates a standard and effective method for forming the amide bond in adamantane-containing molecules. rsc.org

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale up production by extending operation time. worktribe.comacs.org A notable multi-step flow synthesis for 2-aminoadamantane-2-carboxylic acid, the direct precursor to this compound, has been developed, showcasing the power of this technology to handle hazardous reagents and challenging reaction conditions. durham.ac.ukacs.org

The synthesis commences from 2-adamantanone and involves several key transformations performed in flow reactors.

Step 1: Grignard Addition in Flow

The initial step involves the addition of ethynylmagnesium bromide to 2-adamantanone to form 2-ethynyl-2-adamantanol. durham.ac.uk This reaction was optimized for a flow setup to improve safety and yield. durham.ac.uk Carrying out the reaction at 40 °C in a Uniqsis FlowSyn system provided the product in 80% isolated yield on a 0.30 mol scale, a significant improvement over cryogenic batch conditions which were found to be detrimental. acs.org The flow process maintains a constant ionic concentration, which helps to suppress the retro-reaction that can be problematic in batch processing. durham.ac.uk

Optimized Conditions for Flow Grignard Reaction

Parameter Value
Starting Material 2-Adamantanone
Reagent Ethynylmagnesium bromide (0.5 M in THF)
Solvent Tetrahydrofuran (B95107) (THF)
Temperature 40 °C
Flow Rate (Substrate) 0.18 mL min⁻¹ (0.5 M solution)
Flow Rate (Reagent) 0.2 mL min⁻¹
Reactor 14 mL PFA coil
Isolated Yield 80%

Data sourced from Battilocchio, C., et al. (2012). acs.org

Step 2: Ritter Reaction in Flow

The subsequent Ritter reaction converts the tertiary alcohol into an amide using a nitrile. acs.org This step was performed in a flow setup using two injection loops, one for the alcohol and nitrile mixture and another for concentrated sulfuric acid. acs.org The use of different nitriles, such as acetonitrile (B52724) and benzonitrile, was explored to generate amides with varying electronic properties. acs.org The reaction stream was passed through a heated reactor, and the product was collected after an inline quench. acs.org

Flow Ritter Reaction Parameters

Parameter Acetonitrile Benzonitrile
Starting Material 2-Ethynyl-2-adamantanol 2-Ethynyl-2-adamantanol
Reagent Acetonitrile, H₂SO₄ Benzonitrile, H₂SO₄
Solvent/Additive Acetic Acid, Acetic Anhydride (B1165640) Acetic Acid, Acetic Anhydride
Temperature 40 °C 40 °C
Yield (Isolated) 85% (for amide 14a) Lower yield due to separation issues (for amide 14b)

Data sourced from Battilocchio, C., et al. (2012). acs.org

Step 3 & 4: Cyclisation and Ozonolysis

The process continues with a cyclisation step, followed by an oxidative cleavage of the exocyclic alkene via ozonolysis. durham.ac.ukacs.org Ozonolysis, while a powerful transformation, involves hazardous intermediates, making its adaptation to a flow process particularly advantageous for safety. acs.org The final hydrolysis of the amide intermediate under heated, high-pressure conditions in a flow reactor yields 2-aminoadamantane-2-carboxylic acid hydrochloride in excellent yields. acs.org

This integrated, multi-step flow synthesis demonstrates a safe, scalable, and high-yielding route to the key 2-aminoadamantane-2-carboxylic acid core. durham.ac.ukworktribe.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. mdpi.comencyclopedia.pub While a direct microwave-assisted synthesis of this compound is not extensively documented, the application of microwave technology has been crucial in the synthesis of its precursors. acs.org

Microwave-Assisted Bucherer-Bergs Reaction

The traditional Bucherer-Bergs reaction, a method for synthesizing hydantoins from ketones, can be time-consuming and require high temperatures and pressures. acs.orgwikipedia.org In the synthesis of 2-aminoadamantane-2-carboxylic acid, the hydantoin derivative of 2-adamantanone is a key intermediate. acs.org Researchers successfully transposed the batch Bucherer-Bergs reaction to a Biotage microwave reactor. acs.org This modification allowed for the necessary elevated temperatures and pressures to be achieved more efficiently and safely in sealed reaction vials. acs.org The use of microwave irradiation significantly reduced reaction times while achieving high yields of the desired adamantane spiro-hydantoin. acs.org

Comparison of Conventional vs. Microwave-Assisted Bucherer-Bergs Reaction for Adamantane Spiro-Hydantoin

Parameter Conventional Method Microwave-Assisted Method
Starting Material 2-Adamantanone 2-Adamantanone
Reagents NaCN, (NH₄)₂CO₃ NaCN, (NH₄)₂CO₃
Solvent Ethanol Ethanol/Water (3:1)
Temperature 120 °C 150 °C
Pressure 170 psi Not specified, sealed vial
Time 3 h 2 h
Yield 99% 94%

Data sourced from Battilocchio, C., et al. (2012). acs.org

The subsequent hydrolysis of the hydantoin to the amino acid also benefits from high-temperature conditions that can be readily achieved with microwave heating. acs.org

Furthermore, microwave irradiation is a well-established method for promoting amide bond formation. mdpi.comencyclopedia.pub General protocols for the direct amidation of carboxylic acids and amines under solvent-free conditions, catalyzed by reagents like ceric ammonium nitrate (B79036) in a microwave reactor, have been developed. mdpi.comencyclopedia.pubwikipedia.org These methods are characterized by rapid reaction times, simple product isolation, and are considered a green chemistry approach. mdpi.com Such techniques could potentially be adapted for the final conversion of 2-aminoadamantane-2-carboxylic acid to this compound, offering a potentially efficient and environmentally friendly alternative to traditional coupling methods.

Reactivity and Chemical Transformations of 2 Aminoadamantane 2 Carboxamide

Reactions of the Carboxamide Functionality

The carboxamide moiety is a stable functional group, but it can undergo several important chemical transformations, including hydrolysis, reduction, and N-substitution. Another significant reaction of primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom. This reaction proceeds by treating the amide with bromine and a strong base, which would transform 2-aminoadamantane-2-carboxamide into 2,2-diaminoadamantane.

The conversion of the carboxamide group in this compound to a carboxylic acid (yielding 2-aminoadamantane-2-carboxylic acid) is a fundamental hydrolysis reaction. While direct hydrolysis data for this specific compound is not extensively detailed in the literature, the stability and reaction pathways can be inferred from related adamantane (B196018) structures and general principles of amide chemistry.

Amide hydrolysis typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base. The steric bulk of the adamantyl group can influence the rate of hydrolysis, potentially making the amide bond more resistant to cleavage compared to less hindered amides. The amide linkage is generally found to be highly stable under physiological conditions, a property that is enhanced by the adamantyl group which can sterically hinder the approach of hydrolytic enzymes. commonorganicchemistry.com

The synthesis of the corresponding carboxylic acid, 2-aminoadamantane-2-carboxylic acid, often proceeds via the hydrolysis of a related precursor, such as a hydantoin (B18101). For instance, the hydrolysis of adamantane-2-spiro-5'-hydantoin can be achieved under high temperature and pressure using aqueous sodium hydroxide (B78521) to yield the desired amino acid. wikipedia.org This demonstrates that the adamantane framework is stable to vigorous hydrolysis conditions required to break down related functional groups. Studies on other amantadine (B194251) (1-aminoadamantane) derivatives have shown that amide-containing analogues are relatively stable under acidic conditions (pH 2.0), but can undergo hydrolysis at neutral pH (7.4) at physiological temperature, following apparent first-order kinetics. youtube.com

The carboxamide group of this compound can be completely reduced to an amine. This transformation converts the carboxamide (-CONH₂) into an aminomethyl group (-CH₂NH₂), yielding 2-amino-2-(aminomethyl)adamantane.

The most common and effective reagent for this reduction is the powerful nucleophilic reducing agent, lithium aluminum hydride (LiAlH₄ or LAH). acs.orgechemi.comstackexchange.com Amides are generally resistant to reduction and are not affected by milder reagents like sodium borohydride (B1222165) (NaBH₄). epa.gov The reduction with LAH is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum complexes. nih.govarkat-usa.org

The mechanism of LAH reduction of a primary amide involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The oxygen atom is ultimately eliminated as part of an aluminum salt complex, forming an intermediate iminium ion, which is then further reduced by another hydride equivalent to the final amine. stackexchange.comarkat-usa.org

Reagent Product Typical Conditions
Lithium Aluminum Hydride (LiAlH₄)2-Amino-2-(aminomethyl)adamantaneAnhydrous THF or Et₂O, followed by aqueous workup
Samarium(II) Iodide (SmI₂)/Amine/H₂O2-Adamantane-2-methanolamineMild conditions, selective C-N bond cleavage
Triflic Anhydride (B1165640) (Tf₂O) / Sodium Borohydride (NaBH₄)2-Amino-2-(aminomethyl)adamantaneTwo-step: activation with Tf₂O, then reduction

While C=O to CH₂ reduction is the standard outcome, alternative reaction pathways exist. For instance, using a reagent system of samarium(II) iodide (SmI₂)/amine/H₂O can lead to the chemoselective reduction of amides to alcohols via C-N bond cleavage, a reaction orthogonal to the traditional LAH reduction. masterorganicchemistry.com This would theoretically convert this compound to 2-amino-2-(hydroxymethyl)adamantane. Other methods for amide reduction include activation with triflic anhydride followed by reduction with sodium borohydride. organic-chemistry.org

The primary amide of this compound can undergo substitution at the nitrogen atom, leading to the formation of secondary or tertiary amides. This can be achieved through N-alkylation or N-arylation.

N-Alkylation: Direct alkylation of a primary amide with an alkyl halide is challenging because the amide nitrogen is not very nucleophilic. To achieve this reaction, a strong base such as sodium hydride (NaH) is typically required to deprotonate the amide, forming a more nucleophilic conjugate base (an amidate anion) that can then react with the alkyl halide.

Alternative methods for N-alkylation under milder conditions have been developed. One such method is reductive N-alkylation, which involves reacting the primary amide with an aldehyde in the presence of a reducing agent like triethylsilane and an acid catalyst (e.g., trifluoroacetic acid). The Mitsunobu reaction provides another route, where an alcohol can serve as the alkylating agent in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgacs.org

N-Arylation: The introduction of an aryl group onto the amide nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions. Modern methods utilize nickel catalysts to promote the N-arylation of primary amides with various aryl halides or pseudohalides (e.g., triflates, tosylates). For example, catalyst systems involving a nickel(II) source and specialized phosphine (B1218219) ligands can effectively couple amides with aryl electrophiles. wikipedia.org More recently, nickel-photoredox dual catalysis has enabled these reactions to proceed under very mild conditions (room temperature) and without the need for strong bases.

Reaction Type Reagents Product Type
N-Alkylation (via deprotonation)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl-2-aminoadamantane-2-carboxamide
Reductive N-AlkylationAldehyde (R-CHO), Et₃SiH, CF₃COOHN-Alkyl-2-aminoadamantane-2-carboxamide
N-Alkylation (Mitsunobu)Alcohol (R-OH), PPh₃, DEAD/DIADN-Alkyl-2-aminoadamantane-2-carboxamide
N-Arylation (Ni-catalyzed)Aryl Halide (Ar-X), Ni(COD)₂, Ligand, BaseN-Aryl-2-aminoadamantane-2-carboxamide
N-Arylation (Ni-photoredox)Aryl Bromide, NiCl₂·glyme, Photocatalyst, Base, LightN-Aryl-2-aminoadamantane-2-carboxamide

Reactivity of the Adamantane Cage and Amino Group

The primary amino group at the C-2 position is a key site for derivatization, allowing for the synthesis of a wide array of analogues. This functional group can readily undergo reactions typical of primary amines, such as acylation, silylation, and the formation of Schiff bases.

For analytical purposes, such as improving suitability for gas chromatography-mass spectrometry (GC-MS), primary amines are often derivatized to increase their volatility and thermal stability. Common derivatizing agents include:

Acylating Agents: Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable trifluoroacyl derivative. Benzoyl chloride is another common reagent that reacts with primary and secondary amines in an alkaline medium. echemi.com

Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a silylating agent that replaces the labile hydrogens on the amine with a more stable trimethylsilyl (B98337) (TMS) group.

Fluorogenic Reagents: For sensitive detection in bioanalytical analyses, reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent derivatives.

Beyond analytical derivatization, the primary amine can be alkylated or used in coupling reactions to build more complex molecules. For example, the reaction of 1-aminoadamantane with polyfluorinated aromatic compounds in a solvent like DMSO leads to the substitution of a fluorine atom and the formation of an N-adamantylaniline derivative. epa.gov Reductive amination offers a controlled method for alkylating primary amines by first forming an imine or enamine with an aldehyde or ketone, which is then reduced in situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Reagent Class Example Reagent Derivative Formed
Acylating AgentsTrifluoroacetic Anhydride (TFAA)N-Trifluoroacetyl
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-Trimethylsilyl
Fluorogenic Reagentso-Phthaldialdehyde (OPA)Fluorescent Isoindole
Alkylating Agents (Reductive Amination)Aldehyde/Ketone, NaBH₃CNN-Alkyl or N,N-Dialkyl
Arylating AgentsPolyfluoroaromatic compoundN-Polyfluorophenyl

The adamantane cage is composed of exceptionally stable C(sp³)–H bonds. However, direct functionalization of these bonds is possible, typically through radical-based reactions. The adamantane structure contains two types of C-H bonds: those at tertiary carbons (bridgehead positions) and those at secondary carbons. The tertiary C-H bonds are generally more reactive towards radical abstraction.

Although the starting molecule is substituted at the C-2 (a secondary) position, other positions on the cage remain available for functionalization. Methods for direct C–H functionalization that could potentially be applied to this compound (with appropriate protection of the existing functional groups) include:

Oxidative Carbonylation: In the presence of a radical initiator like N-hydroxyphthalimide (NHPI), oxygen, and carbon monoxide, adamantane can be converted into adamantane carboxylic acids. This reaction proceeds via the formation of adamantyl radicals, which are then trapped by CO.

Azidation and Fluorination: Radical-mediated reactions using reagents like 4-(trifluoromethyl)benzenesulfonyl azide (B81097) or N-fluorobenzenesulfonimide (NFSI) can introduce azide or fluorine groups onto the adamantane core.

Metal-Catalyzed Amidation: Nickel-catalyzed carbonylation reactions using formamides can directly convert adamantane C-H bonds into amide C-N bonds, offering a route to introduce additional carboxamide functionalities onto the cage.

These reactions often result in a mixture of isomers, with a preference for substitution at the more reactive tertiary (bridgehead) positions over the secondary positions. The presence of the existing geminal amino and carboxamide groups at C-2 would likely exert some electronic and steric influence on the regioselectivity of further functionalization on the adamantane core.

Structural Elucidation and Conformational Analysis of 2 Aminoadamantane 2 Carboxamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and molecular weight of 2-Aminoadamantane-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) NMR spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals for the adamantane (B196018) cage protons, as well as the amine and amide protons. cdnsciencepub.com

The fourteen protons of the adamantane skeleton appear as a complex multiplet in the range of 1.3-2.5 ppm. cdnsciencepub.com The two protons of the primary amine group (NH₂) are observed as a singlet at 1.87 ppm, a signal that disappears upon the addition of D₂O, confirming the presence of exchangeable protons. cdnsciencepub.com The two protons of the carboxamide group (CONH₂) present as a broad singlet at 6.73 ppm, which also disappears with a D₂O exchange. cdnsciencepub.com

Interactive Table: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Adamantane-H1.3-2.5m14H
NH₂1.87s2H, removed by D₂O
CONH₂6.73br s2H, removed by D₂O

Source: Journal of the Chemical Society, Perkin Transactions 1, 1981 cdnsciencepub.com

As of the latest literature review, detailed ¹³C NMR spectroscopic data for this compound has not been prominently reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands that confirm its structure. cdnsciencepub.com

The spectrum shows strong bands in the N-H stretching region, with peaks at 3350 cm⁻¹, 3270 cm⁻¹, and 3100 cm⁻¹, corresponding to the amine and amide groups. cdnsciencepub.com The aliphatic C-H stretching vibrations of the adamantane cage are observed at 2900 cm⁻¹ and 2820 cm⁻¹. cdnsciencepub.com A strong absorption at 1670 cm⁻¹ is indicative of the C=O stretching of the primary amide (Amide I band). cdnsciencepub.com

Interactive Table: FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H3350, 3270, 3100Amine and Amide stretching
C-H2900, 2820Aliphatic stretching
C=O1670Amide I stretching

Source: Journal of the Chemical Society, Perkin Transactions 1, 1981 cdnsciencepub.com

Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. While detailed electron ionization fragmentation patterns for this compound are not widely published, electrospray ionization (ESI) mass spectrometry data for related derivatives have been reported. For instance, a derivative of this compound showed a molecular ion peak (M+H)⁺ at m/z 509 in an ESI-MS analysis, confirming the molecular weight of the modified compound. google.com

Furthermore, predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, are available for the protonated molecule [M+H]⁺ and other adducts of this compound. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.14918144.7
[M+Na]⁺217.13112147.0
[M-H]⁻193.13462139.2

Source: PubChem uni.lu

X-ray Crystallography for Solid-State Structure Determination

Determination of Crystal System and Unit Cell Parameters

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, information regarding its crystal system and unit cell parameters is not available.

Analysis of Molecular Conformation and Bond Geometries

Without X-ray crystallographic data, a definitive analysis of the solid-state molecular conformation and precise bond geometries of this compound cannot be provided. Such an analysis would reveal the exact spatial orientation of the amino and carboxamide groups relative to the rigid adamantane framework.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing and solid-state architecture of adamantane derivatives are significantly influenced by intermolecular forces, particularly hydrogen bonds. The amino and carboxamide groups in this compound are primary sites for hydrogen bonding, acting as both donors and acceptors.

In analogous systems, such as adamantane-linked hydrazine-1-carbothioamides, X-ray diffraction studies have revealed the formation of dimeric structures stabilized by a network of hydrogen bonds. acs.orgnih.gov For instance, N–H···O and N–H···S interactions are commonly observed, playing a pivotal role in the supramolecular assembly. acs.orgacs.org The strength of these interactions can be quantified using computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), which has shown that N–H···O interactions are generally stronger than other non-covalent contacts in similar structures. acs.orgacs.org

Studies on simpler, related molecules like pyridine-2-carboxamide derivatives further underscore the importance of amide hydrogen bonding in dictating the extended structure. uni.lu These compounds can form one-dimensional chains through complementary N-H···O hydrogen bonds, which can then interlock via other interactions like π-π stacking to build up more complex three-dimensional lattices. uni.lu The presence of bulky adamantane groups in place of aromatic rings would sterically influence such arrangements, but the fundamental hydrogen bonding motifs are expected to persist.

Computational Chemistry Approaches

To complement experimental data and to probe systems where such data is scarce, computational chemistry offers a suite of powerful predictive tools. Quantum chemical calculations and molecular dynamics simulations can provide deep insights into the electronic structure, conformational landscape, and dynamic behavior of this compound and its derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. nih.gov For adamantane derivatives, DFT calculations can predict optimized geometries, vibrational frequencies, and various reactivity descriptors. nih.gov These calculations are crucial for understanding the intrinsic properties of a molecule, independent of its environment.

The electronic structure of this compound is characterized by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxamide group, both attached to the same stereocenter on the adamantane framework. This arrangement can lead to interesting electronic effects, influencing the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MESP) maps, generated from the calculated electron density, can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a strong hydrogen bond acceptor. The hydrogen atoms of the amino and amide groups would be the most electron-poor sites, acting as hydrogen bond donors.

Reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO), such as chemical potential, hardness, and electrophilicity, can be calculated to predict the molecule's susceptibility to chemical reactions. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Hydrochloride

This table presents predicted collision cross-section values for different adducts of this compound hydrochloride, calculated using computational methods. These values are useful in analytical techniques like ion mobility-mass spectrometry for structural characterization. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+195.14918144.7
[M+Na]+217.13112147.0
[M-H]-193.13462139.2
[M+NH4]+212.17572170.0
[M+K]+233.10506144.2
[M+H-H2O]+177.13916139.6
[M+HCOO]-239.14010152.4
[M+CH3COO]-253.15575153.3
Data sourced from PubChemLite. uni.lu

Conformational Analysis via Molecular Mechanics and Quantum Methods

While the adamantane cage itself is rigid, the substituents at the C2 position can exhibit conformational flexibility. For this compound, this primarily involves rotation around the C-C and C-N bonds of the carboxamide group.

Molecular mechanics (MM) methods provide a rapid way to explore the potential energy surface and identify low-energy conformers. However, for more accurate energy rankings and to properly describe the electronic effects of the amide group, quantum mechanical (QM) methods are preferred. nih.gov

In studies of related adamantane amides, it has been shown that the steric bulk of the adamantyl group can lead to unusual structural features, such as elongated bonds and deviations from the planarity of the amide group. nih.gov DFT calculations on adamantane-linked hydrazine-1-carbothioamides have demonstrated that different conformations (e.g., folded vs. extended) can have significant energy differences, on the order of a few kcal/mol. nih.gov These energy differences are critical in determining the predominant conformation in different environments.

For this compound, computational studies would be expected to reveal the preferred orientation of the amino and carboxamide groups relative to the adamantane cage and to each other, considering potential intramolecular hydrogen bonding between the two groups.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their structural fluctuations and interactions with their environment, such as a solvent or a biological receptor. nih.gov

In the context of drug design, MD simulations are invaluable for understanding how a ligand like an adamantane derivative interacts with its protein target over time. nih.gov These simulations can assess the stability of the binding pose obtained from molecular docking, identify key protein-ligand interactions that persist over the simulation, and calculate binding free energies. For instance, MD simulations have been used to study the interaction of adamantane derivatives with targets like the influenza M2 ion channel and various G-protein coupled receptors. nih.govnih.gov

For this compound, MD simulations could be employed to study its permeation across model cell membranes, a process influenced by its lipophilicity and hydrogen bonding capacity, or to investigate its dynamic interactions within the binding site of a target enzyme or receptor. nih.govnih.gov

Applications of 2 Aminoadamantane 2 Carboxamide As a Chemical Building Block

Utilization in Synthetic Organic Chemistry

As a bifunctional molecule, 2-aminoadamantane-2-carboxamide holds significant potential as a starting material or intermediate in organic synthesis. The adamantane (B196018) moiety provides lipophilicity, rigidity, and metabolic stability, while the amino and carboxamide groups offer reactive sites for elaboration. durham.ac.ukrsc.org

The amine and carboxamide functionalities on the this compound scaffold serve as versatile handles for the construction of new molecular frameworks, including various heterocyclic systems. Research on related adamantane derivatives demonstrates that the amine group can be readily transformed. For instance, adamantane amines are used to synthesize Schiff bases, which can then be cyclized to form more complex heterocyclic structures like thiazoles. nih.gov A study detailed the synthesis of amantadine-clubbed N-aryl amino thiazoles, highlighting the role of the adamantane moiety in the design of medicinally active heterocyclic units. rsc.org

Furthermore, the amino group can react with sulfonyl chlorides to produce sulfonamides, and the carboxamide can be part of coupling reactions to form larger, more complex structures. In one study, aminoadamantane-1-carboxamide was coupled with a substituted propanoic acid to generate a series of propanamido-adamantane-1-carboxamide derivatives. rsc.org This illustrates a general strategy where the amine and amide groups of a molecule like this compound can be used sequentially to build novel scaffolds. The synthesis of a nickel (II) complex from 5-acetyl-N-(adamantan-2-yl) thiophene-2-carboxamide also shows how adamantane carboxamides can serve as ligands for creating organometallic structures. ajchem-a.com

The inherent properties of the adamantane cage are often exploited to create scaffolds with specific three-dimensional orientations for applications in medicinal chemistry. researchgate.net

The synthesis of complex molecules often relies on robust and reliable building blocks. The journey to synthesize 2-aminoadamantane-2-carboxylic acid, a closely related compound, often proceeds through amide intermediates, underscoring the importance of the carboxamide group in synthetic routes. durham.ac.ukworktribe.com For example, a benzamide (B126) derivative serves as a key intermediate that is later hydrolyzed to the carboxylic acid. durham.ac.uk This indicates that this compound itself is a stable intermediate and a viable precursor for further transformations.

The dual functionality of this compound allows for its incorporation into larger molecules through sequential or orthogonal reactions. The amine group can be used for amide bond formation, alkylation, or sulfonylation, while the carboxamide group, though less reactive, can participate in hydrolysis, reduction, or dehydration reactions under specific conditions. This dual reactivity makes it a candidate for creating intricate molecules with a rigid adamantane core, which can be valuable in drug design to explore structure-activity relationships. For instance, a study on a nickel (II) complex containing an N-(adamantan-2-yl) thiophene-2-carboxamide derivative highlights its use in building complex therapeutic agents. ajchem-a.com

Table 1: Reactivity of Functional Groups in Adamantane Derivatives

Functional Group Type of Reaction Potential Product
Primary Amine Acylation Amides, Carbamates
Sulfonylation Sulfonamides
Schiff Base Formation Imines
Alkylation Secondary/Tertiary Amines
Carboxamide Hydrolysis Carboxylic Acids
Reduction Amines
Dehydration Nitriles
Coupling Reactions Complex Amides, Ligands

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The adamantane group is a classic guest moiety in this field due to its size, shape, and hydrophobicity.

The bulky, lipophilic adamantane cage of this compound is an ideal "guest" for various molecular "hosts." It fits snugly within the hydrophobic cavities of macrocycles like cyclodextrins, calixarenes, and pillararenes. nih.govmq.edu.au This interaction is a cornerstone of host-guest chemistry and is driven by the hydrophobic effect, where the adamantane group is expelled from the aqueous environment into the nonpolar cavity of the host.

Research has demonstrated the encapsulation of adamantane-containing drugs, such as memantine, within water-soluble pillar[n]arenes and calix[n]arenes. nih.govmq.edu.au The binding is stabilized by hydrophobic effects within the cavity and can be further supported by electrostatic interactions and hydrogen bonding at the portals of the host molecule. nih.gov Similarly, adamantane derivatives have been used in pretargeting strategies for medical imaging, where an adamantane-labeled ligand binds to a cucurbit ambeed.comuril host attached to an antibody. vanderbilt.edu

Given these precedents, this compound is expected to readily form stable host-guest complexes. The amine and carboxamide groups could provide additional hydrogen bonding interactions with the rim of the host macrocycle, potentially increasing the stability and specificity of the complex.

Table 2: Examples of Host-Guest Pairs Involving Adamantane Derivatives

Host Molecule Guest Molecule Key Driving Force(s) Potential Application
Cyclodextrins Adamantane Hydrophobic Interactions Drug Delivery, Solubilization
Calix[n]arenes Memantine (Adamantane derivative) Hydrophobic, Electrostatic Drug Delivery
Pillar[n]arenes Memantine, Proflavine Hydrophobic, H-bonding Drug Delivery, Biodiagnostics
Cucurbit[n]urils Adamantane Hydrophobic, Ion-Dipole Medical Imaging, Molecular Recognition
DNA Matrices Adamantane Hybrids Co-assembly, π-stacking Controlled Drug Release

Assembly of Self-Organized Systems and Supramolecular Polymerization

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound is a promising candidate for designing self-assembling systems due to its combination of a bulky, interacting adamantane core and directional hydrogen-bonding groups.

The host-guest interactions described above can be leveraged to direct the assembly of larger structures. For example, if a host molecule is functionalized with two adamantane-binding sites, and a guest molecule has two host-binding sites, they can polymerize into a supramolecular chain. Adamantane-functionalized dendrons have been shown to self-assemble into nanoparticles. researchgate.net In another innovative approach, adamantane hybrids featuring short DNA "sticky ends" were shown to co-assemble with drug molecules to form nanoparticles for controlled release. nih.gov

The amine and carboxamide groups of this compound can form strong and directional hydrogen bonds. This, in concert with the host-guest chemistry of the adamantane core, could be used to create highly ordered one-, two-, or three-dimensional networks. This dual-interaction motif—a non-directional hydrophobic interaction and a directional hydrogen-bonding interaction—provides a powerful strategy for programming the self-assembly of complex supramolecular architectures.

Potential in Advanced Materials Science Research

The unique properties of adamantane—thermal stability, rigidity, and a diamondoid structure—make it an attractive component for advanced materials. The incorporation of this compound into polymers or materials can impart these desirable characteristics.

The bifunctionality of this compound makes it a potential monomer for polymerization reactions. For instance, adamantane-based diamines have been used to synthesize new aliphatic polyamides via condensation polymerization with dicarboxylic acids. researchgate.net These resulting polymers could exhibit enhanced thermal stability and mechanical properties due to the rigid adamantane units in the polymer backbone. The amine group of this compound could react with a dicarboxylic acid, while the carboxamide group could potentially be used for cross-linking or further functionalization.

Furthermore, adamantane's defined tetrahedral geometry has been exploited to create orthogonally functionalized scaffolds for materials chemistry. researchgate.net These scaffolds allow for the precise, three-dimensional arrangement of functional groups, which is critical for creating materials with tailored properties, such as coordination polymers or metal-organic frameworks (MOFs). mdpi.com The rigid, angle-shaped nature of substituted adamantane ligands is valuable in the design of such crystalline materials.

Incorporation into Polymeric Systems and Network Architectures

Theoretically, this compound can be incorporated into polymeric structures through several mechanisms. The primary amine group allows for its participation in step-growth polymerization reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides. In such a polymer, the rigid adamantane unit would be directly integrated into the main chain, which could significantly influence the polymer's thermal and mechanical properties.

While specific studies on the polymerization of this compound are not readily found, research on other adamantane-containing diamines provides insight into the potential properties of such polymers. For example, polyimides synthesized from adamantane-based diamines have demonstrated exceptionally high glass transition temperatures (Tg) and excellent thermal stability. acs.orgrsc.org These properties are attributed to the bulky and rigid nature of the adamantane cage, which restricts segmental motion of the polymer chains.

The incorporation of this compound could also be envisioned in the formation of network or cross-linked polymers. The amine functionality could react with multifunctional cross-linking agents, such as epoxy resins or isocyanates, to form a three-dimensional network. The adamantane cage would act as a rigid junction point in the network, potentially leading to materials with high modulus and dimensional stability.

A study on adamantane-functionalized poly(2-oxazoline)s, for example, demonstrated that pendant adamantane groups could be introduced via a post-polymerization amidation reaction. nih.gov This suggests a viable route for attaching this compound to pre-existing polymers with suitable reactive sites, thereby modifying their surface properties or thermal behavior.

Contributions to Functional Materials Design

The integration of this compound into polymers is anticipated to contribute significantly to the design of functional materials with tailored properties. The inherent characteristics of the adamantane cage are known to enhance the performance of polymeric materials in several ways.

Thermal and Mechanical Properties: The incorporation of the rigid adamantane structure into a polymer backbone generally leads to a substantial increase in the glass transition temperature (Tg) and thermal stability. acs.orgrsc.org For instance, polyimides derived from adamantane-containing diamines exhibit Tg values in the range of 285–440 °C and decomposition temperatures for 10% weight loss above 500 °C. acs.orgrsc.org It is reasonable to expect that polymers derived from this compound would exhibit similar enhancements in thermal properties. The bulky nature of the adamantane unit also contributes to increased stiffness and mechanical strength of the resulting materials.

Optical Properties: Adamantane-containing polymers, particularly polyimides, have been shown to possess excellent optical transparency. rsc.org For example, certain semi-alicyclic polyimides with adamantane moieties exhibit high transmittance in the visible light spectrum. rsc.org This property, combined with high thermal stability, makes such materials promising for applications in optical and optoelectronic devices.

Solubility: The introduction of the bulky, non-polar adamantane group can improve the solubility of otherwise rigid-rod polymers in organic solvents. acs.org This is a significant advantage in the processing and fabrication of high-performance polymers into films and other forms. Several adamantane-based polyimides have been reported to be soluble in solvents like N-methyl-2-pyrrolidone (NMP). acs.org

The following table summarizes the properties of some adamantane-containing polymers, illustrating the potential impact of incorporating an adamantane moiety, such as that from this compound, into a polymer structure.

Polymer TypeAdamantane MonomerGlass Transition Temp. (Tg)Decomposition Temp. (T10)Optical TransparencyReference
Polyimide2,2-bis[4-(4-aminophenoxy)phenyl]adamantane248–308 °C> 500 °CNot specified acs.org
Polyimide1,3-bis(4-aminophenyl) adamantane (ADMDA)285–440 °CNot specified>80% at 400 nm rsc.org

Table 1: Properties of Exemplary Adamantane-Containing Polymers

While the direct polymerization of this compound remains a subject for future research, the established benefits of incorporating adamantane into polymer structures provide a strong rationale for its investigation as a valuable building block in materials science. Its bifunctionality offers a handle for integration into various polymer architectures, and the inherent properties of the adamantane cage are poised to enhance the thermal, mechanical, and optical performance of the resulting functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.